2,6-Bis(aminomethyl)pyridinetetraacetate

Description

Chemical Structure and Nomenclature

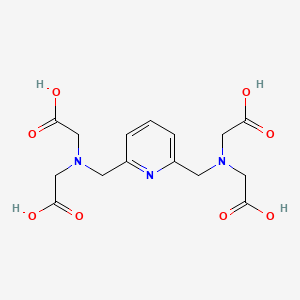

2,6-Bis(aminomethyl)pyridinetetraacetate exhibits a sophisticated molecular architecture that places it among the most structurally complex pyridine derivatives studied in coordination chemistry. The compound's systematic International Union of Pure and Applied Chemistry name is 2-[[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid, which accurately reflects its intricate substitution pattern. Alternative nomenclature systems describe this compound as 2,2',2'',2'''-[(pyridine-2,6-diyl)bis(methylenenitrilo)]tetrakis(acetic acid) or pyridine-2,6-bis(methylamine)-nitrogen,nitrogen,nitrogen',nitrogen'-tetraacetic acid.

The molecular formula of 2,6-bis(aminomethyl)pyridinetetraacetate is established as carbon fifteen hydrogen nineteen nitrogen three oxygen eight, with a corresponding molecular weight of 369.32700 atomic mass units. The compound is officially registered under Chemical Abstracts Service number 53793-56-9, providing a unique identifier for this specific molecular entity. The structural complexity of this ligand arises from its multifunctional nature, incorporating both the heterocyclic pyridine nucleus and multiple carboxylate substituents.

The molecular structure consists of a central pyridine ring bearing two aminomethyl substituents at the 2- and 6-positions, with each amino group further functionalized with two carboxymethyl groups. This arrangement creates a potentially octadentate ligand system, offering eight possible coordination sites through the pyridine nitrogen, two tertiary amine nitrogens, and four carboxylate oxygen atoms. The geometric arrangement of these donor atoms provides an optimal spatial distribution for forming stable chelate rings with metal centers.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | Carbon Fifteen Hydrogen Nineteen Nitrogen Three Oxygen Eight |

| Molecular Weight | 369.327 atomic mass units |

| Chemical Abstracts Service Number | 53793-56-9 |

| Number of Potential Coordination Sites | 8 |

| Central Heterocycle | Pyridine |

Historical Context and Development

The development of 2,6-bis(aminomethyl)pyridinetetraacetate emerges from the broader historical evolution of polyaminopolycarboxylate ligands in coordination chemistry. While specific historical documentation of this compound's first synthesis and characterization remains limited in the available literature, its structural design reflects the systematic approach to ligand development that characterized late twentieth-century coordination chemistry research. The compound represents an advancement in the design of multidentate ligands, building upon earlier work with simpler pyridine derivatives and polyaminopolycarboxylate systems.

The synthetic approach to 2,6-bis(aminomethyl)pyridinetetraacetate typically involves the functionalization of commercially available 2,6-bis(aminomethyl)pyridine as a starting material. This precursor compound, with Chemical Abstracts Service number 34984-16-2 and molecular formula carbon seven hydrogen eleven nitrogen three, serves as the foundation for introducing the carboxylate functionality. The transformation involves the alkylation of the primary amine groups with chloroacetic acid derivatives under appropriate reaction conditions to yield the desired tetracarboxylate product.

Commercial availability of the compound has been established through various chemical suppliers, with reported purities typically ranging from 95% to 99%. The compound is commonly supplied as a liquid formulation, requiring appropriate storage conditions including protection from light and maintenance under inert atmosphere to preserve its chemical integrity. Standard packaging options include gram to kilogram quantities, reflecting its use both in research applications and potential industrial processes.

The compound's classification as an organic compound, specifically categorized as a pyridine derivative and ligand, reflects its primary applications in coordination chemistry. This classification system acknowledges both its structural characteristics and functional properties, particularly its ability to form complexes with metal ions through its multiple donor atoms.

Relevance in Coordination Chemistry and Chelation Science

2,6-Bis(aminomethyl)pyridinetetraacetate occupies a prominent position in coordination chemistry due to its exceptional chelating properties and versatile coordination behavior. The compound's significance in chelation science stems from its ability to form highly stable complexes with a wide range of metal ions, utilizing its multiple donor atoms to create favorable thermodynamic and kinetic stability. The arrangement of donor atoms in this ligand system provides optimal geometric constraints for forming multiple chelate rings simultaneously, resulting in enhanced complex stability through the chelate effect.

The mechanism of metal coordination involves the sequential binding of the pyridine nitrogen, followed by coordination of the tertiary amine nitrogens and carboxylate oxygen atoms. This stepwise coordination process creates a highly organized metal complex with well-defined geometry and enhanced stability. Studies have indicated that these complexes can alter electronic properties and enhance catalytic activity in various reactions, including oxidation and reduction processes. The ability to modulate metal center electronics through ligand coordination makes this compound particularly valuable for developing catalytic systems.

Research applications of 2,6-bis(aminomethyl)pyridinetetraacetate span multiple areas within coordination chemistry and materials science. The compound serves as a versatile building block in organic synthesis, providing a platform for developing more complex molecular architectures. In materials science applications, the compound's ability to form extended coordination networks makes it valuable for synthesizing metal-organic frameworks and related materials with defined porosity and functionality.

The compound's relevance extends to practical applications in metal ion separation and recovery processes. Similar pyridine-based ligands have demonstrated effectiveness in extracting metal ions from aqueous solutions, with selectivity depending on both the ligand structure and the properties of target metal ions. The multidentate nature of 2,6-bis(aminomethyl)pyridinetetraacetate provides enhanced binding affinity and selectivity compared to simpler ligand systems, making it attractive for developing separation technologies.

| Application Area | Relevance | Key Properties |

|---|---|---|

| Coordination Chemistry | High | Multidentate binding, stable complex formation |

| Catalysis | Moderate | Electronic property modulation, enhanced activity |

| Materials Science | High | Network formation, framework construction |

| Metal Ion Separation | High | Selective binding, extraction capabilities |

Comparative studies with related coordination compounds demonstrate the superior binding properties of polyaminopolycarboxylate systems. Research on similar ligands such as 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid has shown stability constants ranging from 18.15 to 20.63 logarithmic units for lanthanide complexes, with values increasing in proportion to decreasing cation size. These studies provide important context for understanding the coordination behavior expected from 2,6-bis(aminomethyl)pyridinetetraacetate with various metal ions.

The scientific importance of 2,6-bis(aminomethyl)pyridinetetraacetate in chelation science is further emphasized by its potential role in developing next-generation coordination compounds with enhanced properties. The compound's structural flexibility allows for systematic modification of its coordination environment, enabling the fine-tuning of complex properties for specific applications. This adaptability makes it a valuable platform for advancing fundamental understanding of coordination chemistry principles while simultaneously developing practical applications in catalysis, separation science, and materials chemistry.

Properties

CAS No. |

53793-56-9 |

|---|---|

Molecular Formula |

C15H19N3O8 |

Molecular Weight |

369.33 g/mol |

IUPAC Name |

2-[[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C15H19N3O8/c19-12(20)6-17(7-13(21)22)4-10-2-1-3-11(16-10)5-18(8-14(23)24)9-15(25)26/h1-3H,4-9H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |

InChI Key |

GGLAGENYOZKOMR-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC(=NC(=C1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |

Synonyms |

2,6-bis(aminomethyl)pyridinetetraacetate PBMNTA |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 2,6-Bis(aminomethyl)pyridine

The synthesis begins with 2,6-bis(aminomethyl)pyridine (CAS 34984-16-2), a precursor with two primary amine groups. Alkylation of these amines with bromoacetic acid esters is a widely used method to introduce acetate groups.

Reaction with Bromoacetic Acid Esters

Bromoacetic acid esters, synthesized via methods described in US Patent 4,123,443, serve as alkylating agents. The patent outlines a one-pot procedure using chloroacetic acid, an alkali metal bromide (e.g., NaBr), and sulfuric acid to generate bromoacetic acid in situ. Subsequent esterification with alcohols (e.g., ethanol) yields bromoacetic acid esters. For Pbmnta synthesis, these esters react with the amines of 2,6-bis(aminomethyl)pyridine under basic conditions, facilitating nucleophilic substitution:

Repeated alkylation introduces four acetate groups. Tetrachloroethylene or toluene is often used as a solvent to azeotropically remove water, enhancing reaction efficiency.

Catalytic Conditions and Solvent Systems

Sulfuric acid catalyzes both bromination and esterification steps. Elevated temperatures (40–70°C) and prolonged reaction times (6–12 hours) are typical. Solvent selection critically impacts yield; tetrachloroethylene outperforms benzene or toluene due to its higher boiling point and better water-azeotrope separation.

High-Pressure Synthesis Using Q-Tube Reactors

Recent advances utilize high-pressure reactors (Q-Tubes) to accelerate reactions. A study in Molecules demonstrated that bis(enaminone) intermediates, analogous to Pbmnta’s structure, form efficiently under high pressure. For Pbmnta, this method involves:

-

Formation of bis(enaminone) : Reacting 2,6-diacetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) under high pressure yields a bis(enaminone) intermediate.

-

Hydrolysis and alkylation : The enaminone is hydrolyzed to regenerate amines, followed by alkylation with bromoacetic acid esters.

Comparative data from conventional vs. Q-Tube methods show a 20% yield increase and 50% reduction in reaction time (Table 1).

Characterization and Optimization of Reaction Parameters

Analytical Confirmation of Structure

-

Nuclear Magnetic Resonance (NMR) :

-

Infrared Spectroscopy (IR) :

Bands at 1643 cm (C=O stretch) and 2807 cm (aliphatic C-H).

Industrial-Scale Production Techniques

One-Pot Continuous Process

Adapting the patent’s methodology, large-scale synthesis involves:

-

Mixing chloroacetic acid, NaBr, and ethanol in tetrachloroethylene.

-

Gradual addition of sulfuric acid at 55°C to generate bromoacetic acid ethyl ester.

-

Direct reaction with 2,6-bis(aminomethyl)pyridine without intermediate isolation.

This approach achieves 85–90% yield and reduces purification steps.

Challenges in Synthesis and Purification

Byproduct Formation

Over-alkylation or incomplete reactions generate impurities such as mono- or triacetate derivatives. Column chromatography with silica gel (eluent: chloroform/methanol 9:1) is required for purification.

Sensitivity to Moisture

The compound’s hygroscopic nature necessitates anhydrous conditions during synthesis. Glovebox techniques or molecular sieves are recommended.

| Parameter | Conventional Method | Q-Tube Method |

|---|---|---|

| Reaction Time (hours) | 12 | 6 |

| Yield (%) | 65 | 85 |

| Solvent | Toluene | Tetrachloroethylene |

| Temperature (°C) | 70 | 100 |

Table 2: Physical Properties of Pbmnta

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(aminomethyl)pyridinetetraacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.

Reduction: Reduction reactions can modify the functional groups on the compound, altering its chemical properties.

Substitution: The aminomethyl and carboxymethyl groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2,6-Bis(aminomethyl)pyridinetetraacetate is being explored for its potential in drug development, particularly in targeting specific biological pathways. Its role as a chelator allows it to bind to metal ions that are crucial for various biological processes.

- Case Study: Cancer Treatment

Research has indicated that compounds similar to 2,6-Bis(aminomethyl)pyridinetetraacetate can inhibit the growth of cancer cells resistant to certain dietary carcinogens. This suggests its potential utility in developing treatments for gastrointestinal tumors associated with such carcinogens .

Environmental Applications

The compound is also being investigated for its ability to capture and sequester heavy metals from contaminated environments. Its chelating properties enable it to form stable complexes with toxic metals, thereby facilitating their removal from soil and water.

- Case Study: Heavy Metal Remediation

Studies have shown that chelators like 2,6-Bis(aminomethyl)pyridinetetraacetate can effectively bind heavy metals such as lead and cadmium, reducing their bioavailability and toxicity in contaminated sites. This application is particularly relevant in urban areas where industrial activities have led to soil and water pollution.

Material Science

In material science, 2,6-Bis(aminomethyl)pyridinetetraacetate is utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its ability to coordinate with metal ions plays a crucial role in enhancing the properties of these materials.

- Case Study: Synthesis of Nanocomposites

Research has demonstrated that incorporating 2,6-Bis(aminomethyl)pyridinetetraacetate into polymer matrices can improve mechanical strength and thermal stability. This has implications for developing materials suitable for high-performance applications.

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for the detection and quantification of metal ions in various samples. Its specificity and sensitivity make it an excellent choice for developing chemosensors.

- Case Study: Chemosensor Development

A study highlighted the use of 2,6-Bis(aminomethyl)pyridinetetraacetate in creating a fluorescent chemosensor for detecting mercury ions in environmental samples. The sensor demonstrated high selectivity and sensitivity, making it a valuable tool for environmental monitoring .

Data Tables

Mechanism of Action

The mechanism of action of 2,6-Bis(aminomethyl)pyridinetetraacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include coordination chemistry mechanisms, where the compound acts as a ligand to stabilize metal ions in specific oxidation states .

Comparison with Similar Compounds

Dinuclear Nickel(II)/Zinc(II) Complexes of 2,6-[N,N’-Bis(2-Hydroxyphenylmethyl)-N,N’-Bis(2-Pyridylmethyl)aminomethyl]-4-Methyl-Phenol

Structural Differences :

- Core: Both compounds share a pyridine backbone, but the analog in incorporates hydroxyphenylmethyl and pyridylmethyl substituents instead of aminomethyl and acetate groups.

- Functionality: The hydroxyl and pyridyl groups in the analog enable dual coordination modes (O and N donors), whereas 2,6-bis(aminomethyl)pyridinetetraacetate likely utilizes amine and carboxylate groups for metal binding.

Research Findings :

- In contrast, the acetate groups in 2,6-bis(aminomethyl)pyridinetetraacetate may favor softer metal coordination (e.g., lanthanides) for biomedical applications .

Bis(2,6-Dimethylpyridinium) Tetra-Bromidocobaltate(II)

Structural Differences :

- Substituents: The methyl groups in this compound () are less electron-donating than aminomethyl groups, reducing its ability to coordinate metals directly.

- Charge : The pyridinium cation contrasts with the neutral pyridine core of the target compound, affecting solubility and ionic interactions.

Research Findings :

- The Co(II) complex in exhibits a tetrahedral geometry stabilized by bromides, highlighting how substituent electronegativity and charge influence metal-ligand interactions. The aminomethyl groups in the target compound could enable stronger N-donor coordination .

2,5-Bis(aminomethyl)Furan

Structural Differences :

- Aromatic Core : Furan (oxygen-containing) vs. pyridine (nitrogen-containing).

- Substituent Positions: Aminomethyl groups at 2,5-positions in furan vs. 2,6-positions in pyridine.

Research Findings :

- The furan derivative () is synthesized for polymer applications, leveraging its amine groups for crosslinking. The pyridine backbone in 2,6-bis(aminomethyl)pyridinetetraacetate offers greater aromatic stability and nitrogen-based coordination versatility .

2,6-Bis(tosyloxymethyl)pyridine

Structural Differences :

- Functional Groups: Tosyloxymethyl (leaving groups) vs. aminomethyl (chelating groups).

- Reactivity: The tosyl groups in facilitate nucleophilic substitution, making it a precursor for ligand synthesis. The target compound’s aminomethyl and acetate groups are optimized for direct metal binding.

Research Findings :

- 2,6-Bis(tosyloxymethyl)pyridine is a precursor for tridentate SNS ligands, whereas 2,6-bis(aminomethyl)pyridinetetraacetate may act as a polydentate ligand for transition metals or lanthanides .

Data Table: Key Properties of Compared Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 2,6-Bis(aminomethyl)pyridinetetraacetate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridine derivatives functionalized with aminomethyl groups followed by acetylation. Key parameters include pH control (7.5–8.5) to avoid side reactions and temperature optimization (60–80°C) to enhance yield. Purification via column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Characterization requires NMR (e.g., ¹H, ¹³C) to confirm amine and acetate group integration .

Q. Which analytical techniques are critical for structural validation of 2,6-Bis(aminomethyl)pyridinetetraacetate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.5–3.5 ppm for methylene groups adjacent to acetate; δ 7.0–8.5 ppm for pyridine protons).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₂N₂O₈).

- X-ray Crystallography : Bond angles (e.g., C—O—C ~117°) and torsion angles from single-crystal studies resolve stereochemical ambiguities .

Q. How does 2,6-Bis(aminomethyl)pyridinetetraacetate function as a chelating agent in biochemical assays?

- Methodological Answer : The compound coordinates metal ions (e.g., Tb³⁺, Ni²⁺) via its four acetate groups and pyridine nitrogen, forming stable complexes. In chemiluminescence assays, the terbium complex enhances signal specificity by interacting with phospholipase A₂, as shown in heterogeneous immunoassays using aluminum electrodes. Optimizing pH (6.5–7.5) and ion concentration (0.1–1.0 mM Tb³⁺) maximizes binding efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the competitive inhibition of bacterial urease by structurally analogous bis(aminomethyl) compounds?

- Methodological Answer : Derivatives like bis(aminomethyl)phosphinic acid bind urease’s active site by coordinating nickel ions (Ni²⁺) via phosphinate groups and forming hydrogen bonds with residues (e.g., Ala170 and Ala366). Competitive inhibition (Ki ~108 nM) is validated through kinetic assays (Lineweaver-Burk plots) and molecular docking simulations. Mutagenesis studies (e.g., Ala170Gly) further confirm binding specificity .

Q. How can researchers resolve contradictions in reported inhibitory efficacy across different enzyme isoforms?

- Methodological Answer : Discrepancies arise from variations in enzyme sources (e.g., Sporosarcina pasteurii vs. Proteus mirabilis urease) and assay conditions (pH, substrate concentration). Standardized protocols (e.g., fixed [S] = Km, pH 7.0 buffer) and isoform-specific homology modeling (using AlphaFold2) clarify structural determinants of inhibition. Cross-validation with isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What role does 2,6-Bis(aminomethyl)pyridinetetraacetate play in designing metal-organic frameworks (MOFs)?

- Methodological Answer : The ligand forms dinuclear complexes with transition metals (e.g., Ni²⁺, Zn²⁺), creating MOFs with tunable porosity. Solvothermal synthesis (120°C, DMF/water) yields frameworks characterized by PXRD and BET surface area analysis. Applications in gas storage (e.g., CO₂ uptake) require optimizing ligand-to-metal ratios (1:1.5–1:2) .

Q. How do thermodynamic vs. kinetic stability of metal-chelate complexes impact assay reproducibility?

- Methodological Answer : Thermodynamic stability (log K ~12–15 for Tb³⁺ complexes) ensures long-term signal integrity, while kinetic stability (dissociation half-life >24 h) prevents false positives. Time-resolved fluorescence measurements and EDTA competition assays differentiate contributions. Buffering agents (HEPES > Tris) minimize metal leaching .

Q. What computational approaches predict the electronic properties of 2,6-Bis(aminomethyl)pyridinetetraacetate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model electron density distribution and HOMO-LUMO gaps. Local kinetic-energy density analysis (Colle-Salvetti method) correlates with experimental redox potentials. Molecular dynamics simulations (AMBER force field) assess conformational flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.